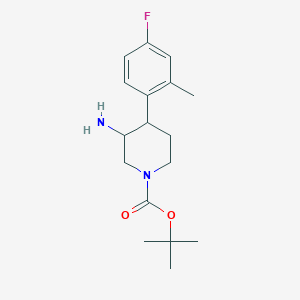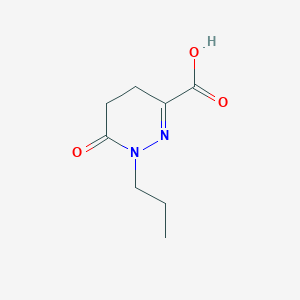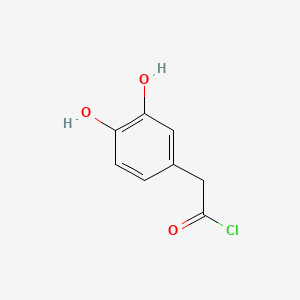![molecular formula C6H11ClF3NO3 B13158240 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO3 It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a propoxy group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of a suitable starting material with propylene oxide to form the propoxy intermediate.
Introduction of the Trifluoromethyl Group: The propoxy intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Amination: The resulting compound undergoes amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various fluorinated compounds.
Applications De Recherche Scientifique
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in the overall structure.
2-[3-Amino-2-(trifluoromethyl)propoxy]benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts distinct chemical properties, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C6H11ClF3NO3 |
|---|---|
Poids moléculaire |
237.60 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO3.ClH/c7-6(8,9)4(1-10)2-13-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
Clé InChI |
VESFDFQFCPFTNA-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC(=O)O)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)

![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)






![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)



